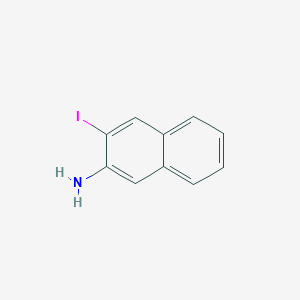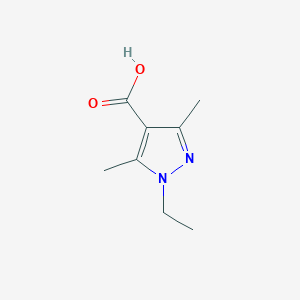
N-(3-氰基苯基)-2,2,2-三氟乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(3-cyanophenyl)-2,2,2-trifluoroacetamide”, there are methods for synthesizing similar compounds. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the use of phenylmagnesium bromide and methyl ®- (−)-mandelate .科学研究应用
Drug Synthesis
In the realm of drug synthesis, N-(3-cyanophenyl)-2,2,2-trifluoroacetamide serves as a precursor in the Suzuki–Miyaura coupling reactions. This reaction is a cornerstone in pharmaceutical chemistry for creating carbon-carbon bonds, which are essential for constructing complex drug molecules. The compound’s stability and reactivity make it a valuable component in developing new medications .
Material Science
The applications of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide in material science are diverse. It can be used as a starting reagent in the synthesis of various materials, including those with potential use in solar cells and light-emitting diodes. Its cyano group contributes to high second- and third-order nonlinearities, which are important for the development of optoelectronic devices .
Organic Transformations
In organic chemistry, N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is involved in transformations that lead to the creation of new chemical entities. Its role in facilitating reactions such as the Suzuki–Miyaura coupling is critical for the synthesis of heteroaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Histone Deacetylase Inhibition
This compound has been found to inhibit histone deacetylase (HDAC) class III enzymes. HDAC inhibitors are a class of compounds that have therapeutic potential in cancer treatmentN-(3-cyanophenyl)-2,2,2-trifluoroacetamide has shown antiproliferative activity against cancer cell lines, making it a candidate for further research in oncology .
Crystal Structure Prediction
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide: may also play a role in crystal structure prediction algorithms. By providing quality generated candidates, it can help overcome major bottlenecks in the field of crystallography, aiding in the versatile generation of crystal structures .
安全和危害
作用机制
Target of Action
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has been used in various scientific research applications . It has been found to interact with Succinate Dehydrogenase (SDH) , a key enzyme in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Biochemical Pathways
The primary biochemical pathway affected by N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is the citric acid cycle (also known as the Krebs cycle or the TCA cycle), and the electron transport chain . Both of these pathways are crucial for energy production in the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production .
Pharmacokinetics
Similar compounds have been found to be readily absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
The inhibition of SDH by N-(3-cyanophenyl)-2,2,2-trifluoroacetamide leads to a decrease in ATP production, which can have a variety of effects on the cell . This can lead to cell death, making the compound potentially useful as a therapeutic agent .
Action Environment
The action of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can also influence its action .
属性
IUPAC Name |
N-(3-cyanophenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFNWXWUNXBELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
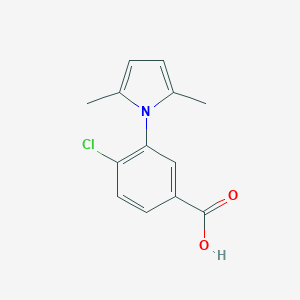
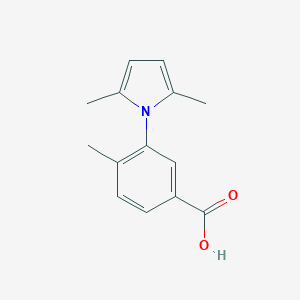

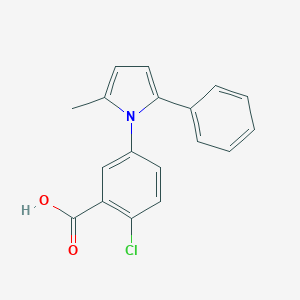
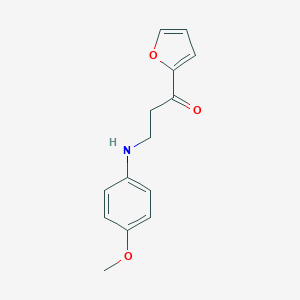
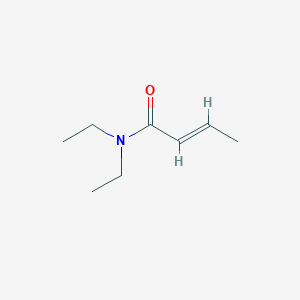

![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
